3-(3-Methoxyphenyl)thian-3-ol
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Overview
Description
3-(3-Methoxyphenyl)thian-3-ol is an organic compound with the molecular formula C12H16O2S It is a thian-3-ol derivative, characterized by a methoxyphenyl group attached to the thian-3-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)thian-3-ol typically involves the reaction of 3-methoxyphenylthiol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the thian-3-ol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)thian-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-3-ol to thianes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thianes.
Substitution: Various substituted thian-3-ol derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)thian-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The thian-3-ol core may also play a role in the compound’s biological effects by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)thiolan-3-ol: Similar structure but with a thiolan ring instead of a thian-3-ol ring.
3-(3-Methoxyphenyl)thian-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3-(3-Methoxyphenyl)thian-3-ol is unique due to its specific combination of a methoxyphenyl group and a thian-3-ol core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)thian-3-ol |
InChI |
InChI=1S/C12H16O2S/c1-14-11-5-2-4-10(8-11)12(13)6-3-7-15-9-12/h2,4-5,8,13H,3,6-7,9H2,1H3 |
InChI Key |
USAOKHPFKSORSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCSC2)O |
Origin of Product |
United States |
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